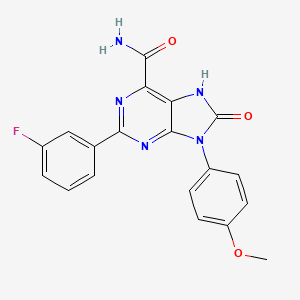

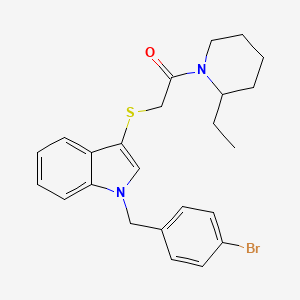

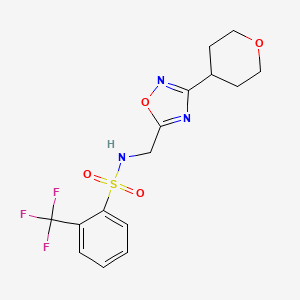

![molecular formula C21H17NO3S B2781093 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034469-42-4](/img/structure/B2781093.png)

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a heterocyclic compound with a five-membered ring containing a sulfur atom . Benzo[b]thiophene derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves heterocyclization of various substrates . For instance, thianaphthene-3-carboxaldehyde, also known as benzo[b]thiophene-3-carboxaldehyde, can be synthesized from 3-methyl-benzo[b]thiophene . It undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives has been studied using various techniques, including X-ray crystallography . Theoretical calculations have also been used to analyze the molecular parameters of these compounds, and the results are generally close to those obtained from X-ray analysis .Chemical Reactions Analysis

The chemical reactions involving benzo[b]thiophene derivatives are diverse and can lead to a variety of products. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Physical and Chemical Properties Analysis

Thiophene, the core structure in benzo[b]thiophene, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Synthesis

Research in heterocyclic chemistry involves the synthesis of complex molecules that include the benzo[b]thiophene moiety. For example, compounds incorporating benzo[b]thiophene have been synthesized through various methods, showing the versatility of these structures in generating pharmacologically relevant derivatives. These methodologies are crucial for developing new therapeutic agents and materials with specific properties (Mohareb et al., 2004).

Molecular Recognition and Sensor Applications

Derivatives of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide have been explored for their potential as chemosensors. For instance, coumarin benzothiazole derivatives have shown promise in recognizing cyanide anions through specific reaction mechanisms, demonstrating the application of these molecules in environmental monitoring and safety (Wang et al., 2015).

Catalysis and Material Science

The application of related compounds in catalysis and the development of new materials has been investigated. For example, amide-functionalized covalent organic frameworks (COFs) incorporating similar moieties have been synthesized, showing efficiency in catalytic activities such as Knoevenagel condensation. These findings highlight the potential of benzo[b]thiophene derivatives in creating functional materials for chemical transformations (Li et al., 2019).

Wirkmechanismus

Target of Action

The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .

Mode of Action

The compound interacts with its target, the 5-HT1A serotonin receptors, through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .

Biochemical Pathways

The compound’s interaction with the 5-HT1A serotonin receptors affects the serotonin system . This system plays a role in regulating numerous physiological functions and has been implicated in the pathophysiology of several psychiatric disorders .

Pharmacokinetics

The compound’s affinity towards the 5-ht1a receptors suggests that it is able to reach its target in the body .

Result of Action

Its interaction with the 5-ht1a receptors suggests that it may have effects on the physiological functions regulated by these receptors, such as thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .

Safety and Hazards

Zukünftige Richtungen

Benzo[b]thiophene derivatives have shown a wide range of therapeutic properties, making them a topic of interest for medicinal chemists . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . The aim is to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Eigenschaften

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3S/c1-13(10-14-12-26-20-9-5-3-6-15(14)20)22-21(24)19-11-17(23)16-7-2-4-8-18(16)25-19/h2-9,11-13H,10H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXYTEYUQMOXPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

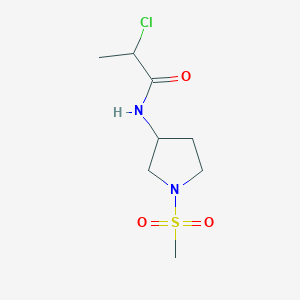

![N-(4-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2781010.png)

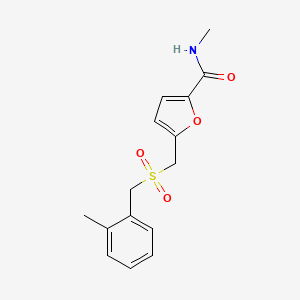

![ethyl 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B2781015.png)

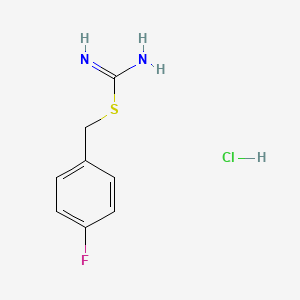

![3-Chloro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyridine](/img/structure/B2781016.png)

![2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide](/img/structure/B2781021.png)

![2-Ethyl-5-((4-nitrophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2781033.png)